molecular formula C11H12O2 B1585004 5-Methoxy-1-tetralone CAS No. 33892-75-0

5-Methoxy-1-tetralone

Cat. No.: B1585004
CAS No.: 33892-75-0
M. Wt: 176.21 g/mol
InChI Key: BRCPWISABURVIH-UHFFFAOYSA-N
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Description

5-Methoxy-1-tetralone (CAS 33892-75-0) is a bicyclic ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. Its IUPAC name is 5-methoxy-3,4-dihydro-1(2H)-naphthalenone, and its structure features a methoxy group at the C5 position of the tetralone scaffold . This compound is commercially available and widely used as a key intermediate in synthesizing bioactive molecules, including 11-deoxyanthracycline antibiotics and neo-tanshinlactone .

Physical and Thermodynamic Properties (calculated via Joback, Crippen, and McGowan methods):

  • Boiling point: 593.64 K (320.49°C)
  • Melting point: 374.30 K (101.15°C)
  • Enthalpy of formation (ΔfH°gas): -239.72 kJ/mol
  • Gibbs free energy of formation (ΔfG°): -36.34 kJ/mol
  • LogP (octanol/water): 2.214 .

Its synthetic versatility is highlighted by its role in Knoevenagel condensations, Friedel-Crafts acetylations, and catalytic hydrogenations, often achieving yields >85% under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-tetralone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of a Lewis acid such as aluminum trichloride . The resulting product is then reduced and cyclized to form this compound. Another method involves the benzoylation, oxidation, and alkaline hydrolysis of 1-hydroxy-5-methoxytetralin .

Industrial Production Methods: In industrial settings, continuous-flow synthesis has been adopted for the efficient production of this compound. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions . The continuous-flow process involves the use of a multi-step strategy to achieve high yields and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

5-Methoxy-1-tetralone can undergo various electrophilic substitution reactions due to the electron-donating nature of the methoxy group. One significant reaction is the nitration process, where concentrated nitric acid and sulfuric acid are used to introduce a nitro group, resulting in compounds like 5-methoxy-8-nitro-1-tetralone. This reaction exemplifies the electrophilic aromatic substitution mechanism, which is sensitive to reaction conditions such as temperature and concentration to optimize yield and minimize side products.

Oxidation Reactions

The compound can also undergo oxidation reactions, particularly when treated with oxidizing agents like thallium trinitrate. This reaction can lead to complex rearrangements and the formation of various derivatives, showcasing the compound's versatility in synthetic organic chemistry .

Knoevenagel Condensation

A notable reaction involving this compound is the Knoevenagel condensation with glyoxylic acid, catalyzed by sulfuric acid. This reaction has been optimized to yield high conversions (up to 94%) under controlled conditions (e.g., stirring at 85 °C for 24 hours). The product formed is an unsaturated acid derivative, demonstrating the compound's utility in forming more complex structures .

Reduction Reactions

Reduction reactions are also significant for this compound. For instance, it can be reduced to form various alcohol derivatives or further transformed into naphthalene derivatives through dehydrogenation processes .

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the methoxy group activates the aromatic system towards electrophiles while directing incoming substituents to the ortho or para positions due to resonance effects.

Knoevenagel Mechanism

The Knoevenagel condensation involves nucleophilic attack by the enolate formed from this compound on glyoxylic acid, followed by dehydration to yield the unsaturated product.

Scientific Research Applications

Synthetic Chemistry Applications

5-Methoxy-1-tetralone serves as a crucial intermediate in the synthesis of various organic compounds, particularly terpenes and related structures.

Key Applications:

  • Diterpene and Sesquiterpene Synthesis: The compound has been utilized as a starting material for synthesizing diterpenes and sesquiterpenes, which are known for their diverse biological activities, including anticancer properties. For instance, it has been transformed into 8-methoxy-1-tetralone, a precursor for the anticancer agent ARQ-501, currently under clinical trials for ovarian and prostate cancer treatment .
  • Synthesis of Antibiotics: this compound has been reported as an intermediate in the synthesis of optically active 11-deoxyanthracycline antibiotics .

Pharmacological Activities

Research indicates that this compound exhibits significant pharmacological potential:

Anticancer Properties:

  • Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For example, one study reported that it inhibited KB cell line growth with IC50 values ranging from 1 to 5 ppm .

CNS Activity:

  • Compounds derived from this compound have been investigated for their effects on central nervous system disorders. They have shown potential as MAO-A/B inhibitors and possess anti-depressant and neuroprotective effects, making them candidates for treating conditions like depression and Parkinson's disease .

Case Studies and Research Findings

Several studies highlight the utility of this compound in various applications:

Study Focus Findings
Banerjee & Cabrera (2012)Synthesis of DiterpenesDemonstrated the use of this compound in synthesizing bioactive diterpenes with notable yields .
Chinea et al. (2017)Antibiotic SynthesisReported a four-step synthesis yielding optically active intermediates for antibiotics from this compound .
Laurent et al. (2022)Anticancer ActivityIsolated derivatives that inhibited cancer cell growth effectively, showcasing potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-tetralone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological processes and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The tetralone scaffold’s bioactivity and reactivity are highly sensitive to substituent position and electronic effects. Below is a comparative analysis of 5-methoxy-1-tetralone with its structural analogues:

Compound Substituent Position Key Applications/Reactions Yield/Activity Highlights References
This compound C5-OCH₃ Intermediate for antibiotics, Knoevenagel condensations, asymmetric hydrogenations 87% yield in acid synthesis ; 98% ee in asymmetric hydrogenation
8-Methoxy-1-tetralone C8-OCH₃ Synthesis of (±)-platyphyllide 25% overall yield via 8-step synthesis
6-Methoxy-1-tetralone C6-OCH₃ TRPV1 antagonist synthesis 46% yield in nitration reactions
5,8-Dimethoxy-1-tetralone C5,C8-OCH₃ Bioactive naphthoquinone derivatives Higher lipophilicity (logP ~2.5) vs. monomethoxy
5-Hydroxy-1-tetralone C5-OH Antioxidant and neuroprotective agents Lower thermal stability (ΔfusH = 13.17 kJ/mol vs. 22.20 kJ/mol for 5-methoxy)

Thermodynamic and Physicochemical Differences

  • Boiling Points : this compound (593.64 K) vs. 8-methoxy (estimated ~580 K based on alkyl chain effects) .
  • Lipophilicity : 5-Methoxy (logP = 2.214) is less polar than 5-hydroxy-1-tetralone (logP ~1.8) but more lipophilic than unsubstituted 1-tetralone (logP = 1.94) .
  • Enantioselectivity : Asymmetric hydrogenation of this compound using RuCl₂[(S)-tolbinap] catalysts achieves 98% ee , outperforming analogues lacking methoxy groups due to enhanced steric guidance .

Key Research Findings and Data Tables

Table 1: Comparative Reaction Yields in Key Syntheses

Compound Reaction Type Conditions Yield (%) Reference
This compound Knoevenagel Condensation 85°C, 24 h, H₂SO₄ catalyst 94.16
8-Methoxy-1-tetralone Cyclization Eaton’s reagent, 8 steps 25
6-Methoxy-1-tetralone Nitration HNO₃, H₂SO₄, 0°C 46

Table 2: Thermodynamic Properties of Tetralones

Property This compound 1-Tetralone (unsubstituted) 5-Hydroxy-1-tetralone
ΔfH°gas (kJ/mol) -239.72 -210.5 (estimated) -255.1 (estimated)
Tboil (K) 593.64 523.15 605.0 (estimated)
LogP 2.214 1.94 1.80

Biological Activity

5-Methoxy-1-tetralone is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (C10H10O2) is a derivative of tetralone, characterized by a methoxy group at the 5-position. The compound can be synthesized through various methods, including the nitration of 1-tetralone derivatives and other synthetic routes that introduce functional groups for further modifications .

1. Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that related tetralone derivatives can inhibit the proliferation of cancer cells such as KB and COLO205, with IC50 values indicating significant potency .

Compound Cell Line IC50 (μM)
This compoundKB4.9
Compound 10COLO20517.0
Compound 11COLO20511.0

These findings suggest that the methoxy group may enhance the compound's interaction with cellular targets, leading to increased cytotoxicity.

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. Inhibition of these enzymes is crucial in managing neurodegenerative diseases and depression. The compound has shown selective inhibition towards MAO-B, with an IC50 value reported as low as 4.5×103μM4.5\times 10^{-3}\,\mu M .

Enzyme IC50 (μM)
MAO-A<7.8×10^-4
MAO-B4.5×10^-3

This selectivity indicates that modifications to the tetralone structure can significantly impact enzyme affinity and specificity.

3. Other Pharmacological Activities

Additional studies have highlighted other potential biological activities of this compound:

  • Antifungal Activity : The compound exhibits antifungal properties, making it a candidate for further investigation in treating fungal infections.
  • Dopamine-like Activity : Some derivatives show promise in mimicking dopamine activity, which could be beneficial in treating Parkinson's disease or other dopaminergic disorders .

Case Studies

Several case studies have explored the biological effects of this compound:

  • A study conducted by Legoabe et al. demonstrated that various tetralone derivatives, including this compound, inhibited cancer cell growth more effectively than standard chemotherapeutic agents like taxotere .
  • Another investigation focused on the synthesis of modified tetralones and their biological evaluation, revealing that structural variations significantly influenced their pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methoxy-1-tetralone, and how are intermediates purified?

  • Methodological Answer : A widely used approach involves regiospecific alkylation and protonation. For example, reduction and methylation of this compound using potassium and tert-butyl alcohol at low temperatures ensures regioselectivity at C-6 and C-8. Key steps include maintaining ammonia during methylation to avoid overmethylation at C-2, which can reduce yields by up to 30% . Purification often employs column chromatography (e.g., silica gel) or recrystallization, with intermediates characterized via TLC (silica-coated plates, UV visualization) .

Q. How is bromination of this compound optimized to synthesize derivatives like 5-bromo-6-methoxytetralin?

  • Methodological Answer : Bromination with N-bromosuccinimide (NBS) and benzoyl peroxide in dry toluene at -78°C followed by gradual warming to room temperature yields brominated derivatives. The reaction mixture is filtered, concentrated under reduced pressure, and washed with ether to isolate intermediates. Product ratios (e.g., 1.3:1 for 5-bromo-6-methoxy vs. 7-bromo-6-methoxy derivatives) are resolved via chromatography .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles to prevent skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. For spills, collect material in sealed containers and avoid environmental discharge. Fire hazards require CO₂ or foam extinguishers, as thermal decomposition releases toxic gases .

Advanced Research Questions

Q. How can regioselectivity challenges during methylation of this compound be mitigated?

  • Methodological Answer : Overmethylation at C-2 occurs if residual tert-butoxide is present. Simultaneous addition of water during methylation quenches tert-butoxide, improving regioselectivity at C-9. Maintaining ammonia in the reaction mixture prevents premature deprotonation, ensuring >90% yield of dihydro derivatives .

Q. What mechanistic insights explain the acid-catalyzed Knoevenagel condensation between this compound and glyoxylic acid?

  • Methodological Answer : Kinetic studies reveal a two-step mechanism: (1) acid-catalyzed enolization of the tetralone and (2) nucleophilic attack by glyoxylic acid. Rate constants are temperature-dependent, with activation energies calculated via Arrhenius plots. Solvent polarity (e.g., acetonitrile vs. DMSO) significantly impacts reaction rates, as polar aprotic solvents stabilize the transition state .

Q. How does catalytic hydrogenation transform this compound into 8-methoxy-1-tetralone?

  • Methodological Answer : A multi-step synthesis involves bromination of 3-methoxybenzoic acid derivatives, followed by cyclization with concentrated H₂SO₄ and decarboxylation using sodium persulfate/AgNO₃. Final catalytic hydrogenation over Pd/C (5%) in methanol achieves 97% yield of 8-methoxy-1-tetralone. Key characterization includes ¹H/¹³C NMR to confirm regiochemistry and MS for molecular weight validation .

Q. What contradictions exist in reported yields for this compound derivatives, and how are they resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 57% vs. 77% for intermediates) arise from variations in cyclization conditions (H₂SO₄ concentration) and decarboxylation time. Reproducibility requires strict control of reaction duration and stoichiometric ratios. Contradictions in overmethylation outcomes highlight the need for precise ammonia removal timing .

Q. How are this compound derivatives applied in neuropharmacological studies?

  • Methodological Answer : Derivatives like 8-methoxy-1-tetralone serve as precursors for dopamine and serotonin receptor ligands. For example, iodinated 2-aminotetralins derived from this compound show affinity for D2/D3 receptors, validated via radioligand binding assays. Structural modifications (e.g., methoxy position) are guided by computational docking studies to optimize receptor interactions .

Properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCPWISABURVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
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DSSTOX Substance ID

DTXSID70187514
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-
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Molecular Weight

176.21 g/mol
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CAS No.

33892-75-0
Record name 5-Methoxy-1-tetralone
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Record name 5-Methoxytetralone
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Record name 33892-75-0
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-
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Record name 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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Record name 5-METHOXYTETRALONE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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